PD-1/PD-L1-IN-15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD-1/PD-L1-IN-15 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune system by downregulating immune responses and promoting self-tolerance. In cancer, the PD-1/PD-L1 pathway is often exploited by tumor cells to evade immune surveillance. By inhibiting this interaction, this compound has the potential to enhance anti-tumor immunity and is being investigated for its therapeutic applications in cancer immunotherapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while ensuring consistency, efficiency, and cost-effectiveness. This involves optimizing reaction conditions, selecting appropriate solvents and catalysts, and implementing purification techniques such as crystallization and chromatography. Process development also includes considerations for environmental and safety regulations .
化学反応の分析
Types of Reactions
PD-1/PD-L1-IN-15 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Dimethyl sulfoxide, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
PD-1/PD-L1-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Investigated for its effects on immune cell function and signaling pathways.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly for tumors that exploit the PD-1/PD-L1 pathway to evade immune detection.
Industry: Utilized in the development of diagnostic assays and screening platforms for immune checkpoint inhibitors
作用機序
PD-1/PD-L1-IN-15 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1 on T cells. This blockade restores the activity of effector T cells, enhancing their ability to recognize and kill tumor cells. The molecular targets involved include the extracellular domains of PD-1 and PD-L1, and the pathways affected include T cell receptor signaling and cytokine production .
類似化合物との比較
PD-1/PD-L1-IN-15 is compared with other small molecule inhibitors and monoclonal antibodies targeting the PD-1/PD-L1 pathway. Similar compounds include:
Nivolumab: A monoclonal antibody that blocks PD-1.
Pembrolizumab: Another monoclonal antibody targeting PD-1.
Atezolizumab: A monoclonal antibody that inhibits PD-L1.
BMS-1001: A small molecule inhibitor with a different scaffold but similar mechanism of action
This compound is unique in its small molecule structure, which offers advantages such as oral bioavailability and potentially fewer immune-related adverse effects compared to monoclonal antibodies .
特性
分子式 |
C32H30N4O3 |
---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
5-[[2-[[2-hydroxyethyl(methyl)amino]methyl]-5-(4-phenyl-2,3-dihydroindole-1-carbonyl)phenoxy]methyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C32H30N4O3/c1-35(14-15-37)21-27-11-10-26(17-31(27)39-22-24-16-23(18-33)19-34-20-24)32(38)36-13-12-29-28(8-5-9-30(29)36)25-6-3-2-4-7-25/h2-11,16-17,19-20,37H,12-15,21-22H2,1H3 |
InChIキー |
PZGXGKSPLWOCPH-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)CC1=C(C=C(C=C1)C(=O)N2CCC3=C(C=CC=C32)C4=CC=CC=C4)OCC5=CC(=CN=C5)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。